molecular formula C11H17NO B6279084 (2S)-2-(dimethylamino)-3-phenylpropan-1-ol CAS No. 27720-03-2

(2S)-2-(dimethylamino)-3-phenylpropan-1-ol

Cat. No. B6279084
CAS RN: 27720-03-2
M. Wt: 179.3
InChI Key:
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Description

(2S)-2-(Dimethylamino)-3-phenylpropan-1-ol, also known as DMAPP, is an organic compound with a variety of applications in the fields of medicine, biochemistry, pharmacology, and organic chemistry. It is a chiral secondary amine which can be used as a building block for a wide range of compounds. DMAPP is a versatile compound which can be used as an intermediate in the synthesis of a range of compounds, including pharmaceuticals, biochemicals, and other organic compounds. The compound is also used in the production of various drugs, including those used to treat depression, anxiety, and schizophrenia.

Mechanism of Action

(2S)-2-(dimethylamino)-3-phenylpropan-1-ol is a chiral secondary amine which can be used as a building block for a wide range of compounds. It acts as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This allows (2S)-2-(dimethylamino)-3-phenylpropan-1-ol to be used as an intermediate in the synthesis of a range of compounds, including pharmaceuticals, biochemicals, and other organic compounds.
Biochemical and Physiological Effects
(2S)-2-(dimethylamino)-3-phenylpropan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, (2S)-2-(dimethylamino)-3-phenylpropan-1-ol has been shown to have anti-inflammatory and anti-apoptotic effects, and has been found to be an effective antioxidant.

Advantages and Limitations for Lab Experiments

(2S)-2-(dimethylamino)-3-phenylpropan-1-ol has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and can be used as an intermediate in the synthesis of a wide range of compounds. In addition, (2S)-2-(dimethylamino)-3-phenylpropan-1-ol is a chiral secondary amine which can be used as a building block for a wide range of compounds. However, there are some limitations to using (2S)-2-(dimethylamino)-3-phenylpropan-1-ol in lab experiments. It is a highly reactive compound, and care must be taken to avoid contact with air and moisture. In addition, it is important to use appropriate safety measures when working with (2S)-2-(dimethylamino)-3-phenylpropan-1-ol.

Future Directions

There are a number of potential future directions for research involving (2S)-2-(dimethylamino)-3-phenylpropan-1-ol. One area of research is the development of more efficient and cost-effective methods of synthesis. In addition, further research could be conducted into the biochemical and physiological effects of (2S)-2-(dimethylamino)-3-phenylpropan-1-ol, as well as its potential applications in drug discovery and development. Finally, further research into the mechanism of action of (2S)-2-(dimethylamino)-3-phenylpropan-1-ol could lead to the development of new compounds with novel properties.

Synthesis Methods

(2S)-2-(dimethylamino)-3-phenylpropan-1-ol can be synthesized in a number of different ways. One method involves the reaction of dimethylamine and phenylacetylene in the presence of a palladium catalyst. This reaction produces (2S)-2-(dimethylamino)-3-phenylpropan-1-ol in a high yield. Another method involves the reaction of dimethylamine and phenylacetonitrile in the presence of a palladium catalyst. This reaction produces (2S)-2-(dimethylamino)-3-phenylpropan-1-ol in a lower yield.

Scientific Research Applications

(2S)-2-(dimethylamino)-3-phenylpropan-1-ol has a wide range of applications in scientific research. It is often used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, biochemicals, and other organic compounds. (2S)-2-(dimethylamino)-3-phenylpropan-1-ol is also used in the synthesis of chiral compounds, which are important for drug discovery and development. In addition, (2S)-2-(dimethylamino)-3-phenylpropan-1-ol has been used in the production of various drugs, including those used to treat depression, anxiety, and schizophrenia.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(dimethylamino)-3-phenylpropan-1-ol involves the conversion of a starting material to an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the formation of a chiral center, introduction of the dimethylamino group, and addition of the phenyl group.", "Starting Materials": ["Acetophenone", "Diethylzinc", "N,N-dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Phenylmagnesium bromide"], "Reaction": ["1. Acetophenone is reacted with diethylzinc in the presence of N,N-dimethylformamide to form the chiral intermediate 2-phenyl-2-propanol.", "2. The chiral intermediate is then reacted with hydrochloric acid to form the hydrochloride salt of (S)-2-phenyl-2-propanol.", "3. Sodium hydroxide is added to the hydrochloride salt to form the free base of (S)-2-phenyl-2-propanol.", "4. Sodium borohydride is added to the free base to reduce the ketone group to an alcohol group, yielding (S)-2-phenylpropan-1-ol.", "5. Phenylmagnesium bromide is added to (S)-2-phenylpropan-1-ol to introduce the phenyl group and form the final product, (2S)-2-(dimethylamino)-3-phenylpropan-1-ol."] }

CAS RN

27720-03-2

Product Name

(2S)-2-(dimethylamino)-3-phenylpropan-1-ol

Molecular Formula

C11H17NO

Molecular Weight

179.3

Purity

95

Origin of Product

United States

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